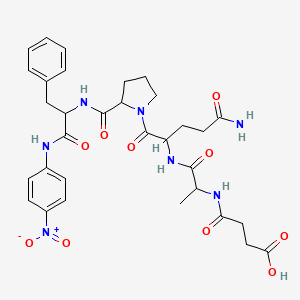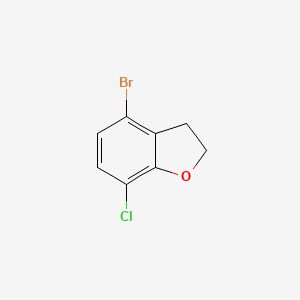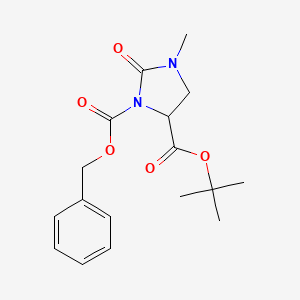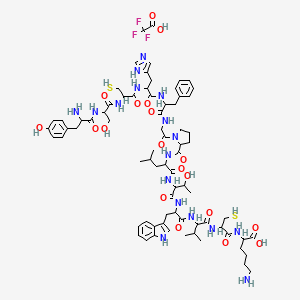
Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA, also known as N-Succinyl-DL-alanyl-DL-glutaminyl-DL-prolyl-DL-phenylalanine p-nitroanilide, is a synthetic peptide substrate used in various biochemical assays. This compound is particularly known for its application in the study of protease activity, where it serves as a chromogenic substrate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the peptide chain is assembled, the protecting groups are removed, and the final product is purified by chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
化学反応の分析
Types of Reactions
Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically due to its yellow color.
Common Reagents and Conditions
Proteases: Enzymes such as chymotrypsin, trypsin, and elastase are commonly used to catalyze the hydrolysis of this compound.
Buffers: The reactions are typically carried out in buffered solutions, such as Tris-HCl or phosphate buffer, to maintain a stable pH.
Temperature: The reactions are often performed at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified using spectrophotometry.
科学的研究の応用
Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA is widely used in scientific research, particularly in the following areas:
Biochemistry: It is used as a substrate to study the activity of various proteases, including chymotrypsin, trypsin, and elastase.
Medicine: The compound is used in diagnostic assays to measure protease activity in biological samples, which can be indicative of certain diseases or conditions.
Pharmacology: Researchers use this compound to screen for protease inhibitors, which are potential therapeutic agents for diseases involving protease dysregulation.
Industrial Applications: The compound is used in quality control assays to monitor the activity of proteases in industrial enzyme preparations.
作用機序
Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA acts as a substrate for proteases. The enzyme binds to the peptide and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. The release of p-nitroaniline can be monitored spectrophotometrically, providing a measure of the enzyme’s activity. The molecular targets are the active sites of the proteases, where the peptide bond cleavage occurs.
類似化合物との比較
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for similar protease assays.
Suc-Ala-Glu-Pro-Phe-pNA: A substrate used to evaluate the activity of peptidylprolyl isomerase Pin1.
Uniqueness
Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for a particular set of proteases. Its ability to release a chromogenic product (p-nitroaniline) upon hydrolysis makes it highly useful in quantitative enzyme assays.
特性
分子式 |
C32H39N7O10 |
|---|---|
分子量 |
681.7 g/mol |
IUPAC名 |
4-[[1-[[5-amino-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43) |
InChIキー |
WKLALNSUIXPEGB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B12113197.png)




![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12113241.png)







